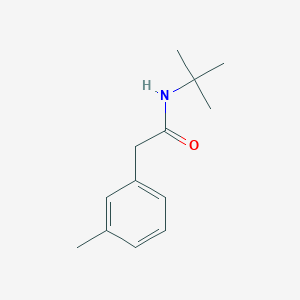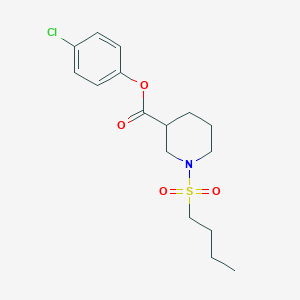![molecular formula C16H18N2O B5493575 N-[1-(2,5-dimethylphenyl)ethyl]nicotinamide](/img/structure/B5493575.png)
N-[1-(2,5-dimethylphenyl)ethyl]nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(2,5-dimethylphenyl)ethyl]nicotinamide, also known as DMPEA-NI, is a synthetic compound that has gained significant attention in the field of scientific research. It is a derivative of nicotinamide, which is an essential vitamin B3 component. DMPEA-NI has been widely studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research.
作用机制
N-[1-(2,5-dimethylphenyl)ethyl]nicotinamide exerts its effects through various mechanisms. It has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of cellular antioxidant response. N-[1-(2,5-dimethylphenyl)ethyl]nicotinamide also activates the AMPK pathway, which is involved in the regulation of energy metabolism. Additionally, N-[1-(2,5-dimethylphenyl)ethyl]nicotinamide has been shown to inhibit the activity of certain enzymes, such as histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-[1-(2,5-dimethylphenyl)ethyl]nicotinamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of various antioxidants, such as glutathione, which play a crucial role in protecting cells from oxidative stress. N-[1-(2,5-dimethylphenyl)ethyl]nicotinamide has also been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, which play a crucial role in the regulation of mood and behavior. Additionally, N-[1-(2,5-dimethylphenyl)ethyl]nicotinamide has been shown to increase the levels of certain proteins, such as BDNF, which are involved in the regulation of neuronal growth and survival.
实验室实验的优点和局限性
N-[1-(2,5-dimethylphenyl)ethyl]nicotinamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has been shown to have low toxicity and can be used at relatively high concentrations without causing harm to cells. However, N-[1-(2,5-dimethylphenyl)ethyl]nicotinamide also has certain limitations. It is a relatively new compound, and its effects on various biological systems are still being studied. Additionally, N-[1-(2,5-dimethylphenyl)ethyl]nicotinamide has poor solubility in water, which can make it difficult to administer in certain experiments.
未来方向
N-[1-(2,5-dimethylphenyl)ethyl]nicotinamide has several potential future directions for scientific research. It can potentially be used in the development of new drugs for the treatment of various diseases, including neurodegenerative diseases and cancer. Additionally, N-[1-(2,5-dimethylphenyl)ethyl]nicotinamide can be used in the study of various biological systems, including the regulation of gene expression and energy metabolism. Further research is needed to fully understand the potential applications of N-[1-(2,5-dimethylphenyl)ethyl]nicotinamide in various fields of scientific research.
合成方法
N-[1-(2,5-dimethylphenyl)ethyl]nicotinamide can be synthesized using a multi-step process that involves the reaction of nicotinamide with 2,5-dimethylphenylacetic acid. The reaction is catalyzed by a strong acid, such as sulfuric acid, and involves the formation of an amide bond between the two molecules. The resulting product is purified using various chromatographic techniques, such as column chromatography, to obtain a pure form of N-[1-(2,5-dimethylphenyl)ethyl]nicotinamide.
科学研究应用
N-[1-(2,5-dimethylphenyl)ethyl]nicotinamide has been widely studied for its potential applications in various fields of scientific research. It has been shown to have neuroprotective properties and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-[1-(2,5-dimethylphenyl)ethyl]nicotinamide has also been studied for its potential anticancer properties and has shown promising results in inhibiting the growth of cancer cells. Additionally, N-[1-(2,5-dimethylphenyl)ethyl]nicotinamide has been shown to have anti-inflammatory properties and can potentially be used in the treatment of various inflammatory diseases.
属性
IUPAC Name |
N-[1-(2,5-dimethylphenyl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-11-6-7-12(2)15(9-11)13(3)18-16(19)14-5-4-8-17-10-14/h4-10,13H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBKCJSCPCHNQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,5-dimethylphenyl)ethyl]pyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-dimethyl-4-[3-(2-methyl-1-piperidinyl)-1-propen-1-yl]aniline](/img/structure/B5493499.png)
![5-[4-(allyloxy)phenyl]-4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5493508.png)
![4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-5-(2-furyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5493511.png)
![5-[1-(2-chloro-4-methylphenyl)-1H-imidazol-2-yl]-2-(2-methoxyethyl)pyrimidine](/img/structure/B5493515.png)

![4-[3-bromo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5493520.png)
![N-{[2-(3-hydroxypiperidin-1-yl)pyridin-3-yl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5493540.png)
![2-({4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5493542.png)
![N-{4-[({[(4,6-dimethyl-2-pyrimidinyl)amino][(4-ethoxyphenyl)amino]methylene}amino)sulfonyl]phenyl}acetamide](/img/structure/B5493545.png)
![2,6-dimethyl-4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B5493551.png)
![N-(2-methoxyphenyl)-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea](/img/structure/B5493581.png)

![(4aS*,8aR*)-6-[3-(4-methoxyphenyl)propanoyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5493597.png)
